molecular formula C9H11N5O B5348032 6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5348032
M. Wt: 205.22 g/mol
InChI Key: KDPAXRUTGNHDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as AMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and protein kinase. It has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to inhibit the synthesis of DNA and RNA in bacteria and disrupt the cell membrane, leading to cell death. In addition, this compound has been found to increase the expression of genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It is also highly soluble in water, making it easy to work with. However, one limitation of this compound is its low bioavailability, which may limit its effectiveness in certain applications. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use for specific applications.

Future Directions

There are several future directions for research on 6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of more efficient synthesis methods to increase yield and reduce production costs. Another area of interest is the optimization of this compound for use as a chemotherapy agent, including the development of drug delivery systems to improve its bioavailability. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 2-amino-4,5-dimethylthiazole with allylisocyanate and subsequent cyclization with cyanogen bromide. The resulting compound is then treated with hydroxylamine to yield this compound. This method has been reported to have a yield of up to 60% and has been optimized for large-scale production.

Scientific Research Applications

6-allyl-2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to possess antifungal, antibacterial, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapy agent. In agriculture, this compound has been tested as a plant growth regulator and has been found to increase crop yield. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.

properties

IUPAC Name

2-amino-5-methyl-6-prop-2-enyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3H,1,4H2,2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAXRUTGNHDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.